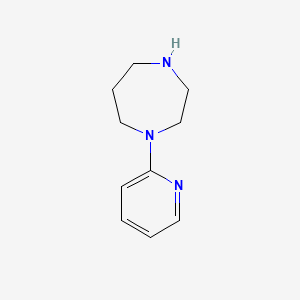
1-(Pyridin-2-YL)-1,4-diazepane
Overview
Description
1-(Pyridin-2-YL)-1,4-diazepane is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Iron(II) Complexes and Ligand Coordination
1-(Pyridin-2-yl)-1,4-diazepane has been used in the synthesis of chelate ligands for iron(II) complexes. These ligands exhibit N5 donor sets and are used in coordination chemistry to study the geometry and magnetic properties of the iron(II) center. For example, Schmidt et al. (2013) synthesized two new chelate ligands, showing their coordination with iron(II) resulted in complexes with distorted octahedral and regular geometries. Magnetic susceptibility measurements of these complexes revealed high-spin iron(II) states, and density functional theory (DFT) calculations provided insights into their zero-field splitting (ZFS) parameters (Schmidt et al., 2013).
Catalysis and Chemical Synthesis
This compound derivatives have been explored as ligands in various catalytic processes. For instance, they have been used in manganese(II) complexes for olefin epoxidation, highlighting the impact of ligand stereoelectronics on catalytic activity. Saravanan et al. (2014) discussed how the nucleophilicity of peroxo complexes in these manganese(II) complexes influences their reactivity, demonstrating their utility in catalyzing the epoxidation of various olefins with high conversion and selectivity (Saravanan et al., 2014).
Carbon Dioxide Activation and Conversion
The compound has also been used in the development of nickel(II) complexes that can activate and convert carbon dioxide into value-added products. Muthuramalingam et al. (2021) synthesized nickel(II) complexes using this compound based ligands for the conversion of atmospheric CO2 into cyclic carbonates, exhibiting high catalytic efficiency. These complexes provide a novel approach to CO2 fixation, highlighting their potential in addressing environmental concerns (Muthuramalingam et al., 2021).
Structural and Spectroscopic Studies
This chemical framework has been involved in structural and spectroscopic studies of various complexes. For example, the synthesis of manganese(III) peroxo complexes using this compound based ligands allowed for detailed spectroscopic and computational studies of their electronic structures. Geiger et al. (2010) investigated the ground and excited state properties of these complexes, contributing to a deeper understanding of their electronic and geometric structures (Geiger et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pyridin-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13/h1-2,4,6,11H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVVBOYHOANILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378245 | |
| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287114-32-3 | |
| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)












